![molecular formula C11H12BrN3OS B2969968 2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol CAS No. 2380044-64-2](/img/structure/B2969968.png)
2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Mécanisme D'action
2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol inhibits the activity of PKB by binding to its ATP-binding site. This results in the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include inhibition of cell growth, proliferation, and survival in cancer cells. This compound also protects neurons from oxidative stress and apoptosis and improves insulin sensitivity and glucose uptake in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol in lab experiments include its potent inhibitory activity against PKB, which makes it a valuable tool for studying PKB signaling pathways. The limitations of using this compound include its low solubility in water, which requires the use of organic solvents for experiments.
Orientations Futures
For research on 2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol include the development of more potent and selective PKB inhibitors, the investigation of its potential applications in other diseases, such as cardiovascular diseases and inflammation, and the development of new formulations to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the long-term effects of this compound on cellular processes and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol involves several steps. The first step involves the reaction of 5-bromo-2-chloropyrimidine with 2-aminoethanol in the presence of a base to form 2-[(5-Bromopyrimidin-2-yl)amino]ethanol. The second step involves the reaction of 2-[(5-Bromopyrimidin-2-yl)amino]ethanol with 3-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol has various scientific research applications, including cancer research, neurodegenerative diseases, and diabetes. This compound has been shown to inhibit the activity of PKB, which is overexpressed in various cancers, including breast, prostate, and lung cancers. Inhibition of PKB activity results in decreased cell proliferation and increased apoptosis in cancer cells.
In neurodegenerative diseases, PKB has been shown to play a crucial role in the survival of neurons. Inhibition of PKB activity by this compound has been shown to protect neurons from oxidative stress and apoptosis, which are the major causes of neurodegeneration.
In diabetes, PKB plays a crucial role in insulin signaling. Inhibition of PKB activity by this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Propriétés
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-7-2-3-17-10(7)9(16)6-15-11-13-4-8(12)5-14-11/h2-5,9,16H,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHANHMTZSQBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)
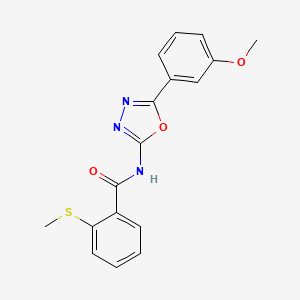
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)
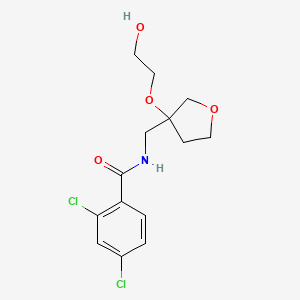

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)
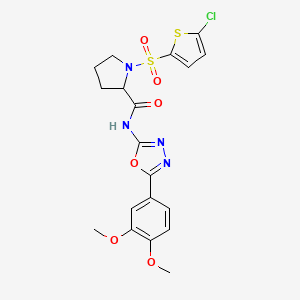
![7-(2-Chloro-benzyl)-1,3-dimethyl-8-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2969901.png)
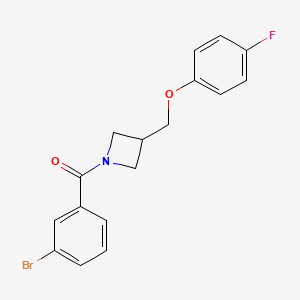
![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2969903.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2969904.png)
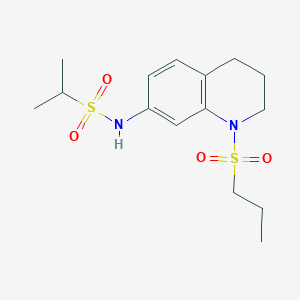
![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)